Home > Products > Screening Compounds P119773 > Doxorubicinolone (Mixture of Diastereomers)
Doxorubicinolone (Mixture of Diastereomers) - 210837-88-0

Doxorubicinolone (Mixture of Diastereomers)

Catalog Number: EVT-1477848
CAS Number: 210837-88-0
Molecular Formula: C21H20O9
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doxorubicinolone is a compound that belongs to the anthracycline class of chemotherapy agents, characterized by its complex structure and therapeutic efficacy against various cancers. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The source of doxorubicinolone can be traced back to the natural product doxorubicin, which is derived from the bacterium Streptomyces peucetius. Doxorubicinolone has garnered attention due to its potential to modulate the biological activities associated with traditional anthracyclines, aiming to reduce side effects while maintaining anticancer efficacy.

Classification

Doxorubicinolone is classified as an anthracycline antibiotic and is categorized under the broader group of antineoplastic agents. Its structural variations as diastereomers can lead to differing pharmacological properties, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of doxorubicinolone involves several sophisticated methods aimed at producing its diastereomeric forms. Recent studies have utilized gold-catalyzed glycosylation techniques to create a focused library of doxorubicin analogues, including doxorubicinolone. This method allows for the precise construction of the glycosidic linkages essential for the compound's activity.

  1. Starting Materials: The synthesis typically begins with protected forms of 2,3,6-dideoxy-3-amino sugars.
  2. Glycosylation: Gold(I)-mediated glycosylation is employed to form the α-fucosidic linkages characteristic of doxorubicin analogues.
  3. Separation: The resulting diastereomers are often separated using high-performance liquid chromatography (HPLC) techniques, ensuring purity and enabling further characterization.

Technical details reveal that specific conditions during synthesis can influence the stereoselectivity of the reactions, impacting the yield and composition of the diastereomeric mixture .

Molecular Structure Analysis

Doxorubicinolone's molecular structure is complex, featuring multiple stereocenters that contribute to its biological activity. The structure can be represented as follows:

  • Core Structure: It retains the characteristic anthracycline backbone.
  • Stereochemistry: The presence of diastereomers means that variations in the spatial arrangement of atoms lead to different biological interactions.

Data from crystallographic studies provide insights into the precise arrangement of atoms within doxorubicinolone, allowing researchers to correlate structure with function .

Chemical Reactions Analysis

Doxorubicinolone undergoes various chemical reactions that are pivotal for its mechanism of action:

  1. DNA Interaction: Like other anthracyclines, doxorubicinolone intercalates into DNA strands, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition: It acts as a poison for topoisomerase II, leading to double-strand breaks in DNA.
  3. Reactive Oxygen Species Generation: The compound can also generate reactive oxygen species, contributing to its cytotoxic effects.

These reactions highlight the dual nature of doxorubicinolone's action—both direct interaction with nucleic acids and indirect oxidative damage .

Mechanism of Action

The mechanism by which doxorubicinolone exerts its anticancer effects involves several key processes:

  • Intercalation: The compound inserts itself between base pairs in DNA, causing structural distortions that hinder replication.
  • Enzyme Inhibition: By inhibiting topoisomerase II, doxorubicinolone prevents proper DNA repair mechanisms from functioning effectively.
  • Cytotoxicity: The generation of reactive oxygen species leads to cellular damage and apoptosis in cancer cells.

Studies indicate that modifications in the structure of doxorubicinolone can alter these mechanisms, potentially enhancing therapeutic outcomes while minimizing side effects .

Physical and Chemical Properties Analysis

Doxorubicinolone exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water.
  • Stability: The stability of doxorubicinolone can vary based on pH and temperature conditions; it is sensitive to light and should be stored accordingly.
  • Melting Point: Specific melting point data for individual diastereomers may vary but typically falls within a defined range characteristic of anthracycline compounds.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .

Applications

Doxorubicinolone has significant scientific applications primarily in oncology:

  • Cancer Treatment: It is investigated for use in treating various types of cancers due to its ability to induce apoptosis in malignant cells.
  • Research Tool: As a model compound for studying anthracycline pharmacology, it helps elucidate structure-activity relationships among similar compounds.
  • Drug Development: Ongoing research aims to optimize its formulation and delivery methods to enhance efficacy while reducing toxicity associated with traditional doxorubicin treatments.
Introduction to Doxorubicinolone

Chemical and Pharmacological Context of Anthracycline Metabolites

Anthracycline metabolism proceeds through three primary pathways:

  • One-electron reduction yielding semiquinone radicals implicated in reactive oxygen species (ROS) generation
  • Two-electron reduction (carbonyl reduction) producing cardiotoxic secondary alcohol metabolites (e.g., doxorubicinol)
  • Reductive deglycosidation forming 7-deoxyaglycones (e.g., doxorubicinolone) [2] [4]

Doxorubicinolone belongs to the final category, characterized by cleavage of the glycosidic bond at C7 and reduction of the side chain carbonyl group. Unlike hydroxylated metabolites that retain cytotoxicity, deglycosylated metabolites like doxorubicinolone demonstrate significantly reduced antineoplastic activity due to impaired DNA intercalation capacity [2] [4]. This positions doxorubicinolone as a terminal metabolite rather than a pharmacologically active intermediate.

Table 1: Key Identifiers of Doxorubicinolone

PropertyValue
IUPAC Name(7S,9S)-7,9-Dihydroxy-10-[(2S,4S,5S,6S)-4,5,6-trihydroxyoxan-2-yl]oxy-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Molecular FormulaC₂₁H₂₀O₉
Molecular Weight416.38 g/mol
CAS Number (Mixture)56149-23-6
PubChem CID124320
Therapeutic SignificanceTerminal metabolite with reduced bioactivity

Role of Doxorubicinolone in Doxorubicin/Epirubicin Metabolism

Doxorubicinolone originates primarily from sequential enzymatic processing of doxorubicin and epirubicin:

  • Initial reduction: Carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) convert the C-13 ketone to alcohol, forming doxorubicinol/epirubicinol
  • Deglycosidation: NADPH-dependent glycosidases (including NADPH quinone oxidoreductases) cleave the amino sugar under anaerobic conditions
  • Secondary reduction: Formation of doxorubicinolone via reduction of the side chain carbonyl [2] [3] [9]

Analytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveal doxorubicinolone circulates at substantially lower concentrations (ng/mL range) compared to parent drugs (µg/mL range) in plasma. Its detection serves as a biomarker for anaerobic metabolic pathways that become relevant in hypoxic tumor microenvironments [9]. Though pharmacologically inactive, doxorubicinolone's generation influences the overall metabolic disposition of anthracyclines by diverting precursors from redox-cycling pathways.

Table 2: Comparative Analysis of Key Doxorubicin Metabolites

MetaboliteStructureEnzymatic PathwayBioactivityRelative Abundance
DoxorubicinParent glycosideN/ACytotoxic50% unchanged
DoxorubicinolC13-alcoholTwo-electron reduction (AKR/CBR)Cardiotoxic20-30%
DoxorubicinoneAglyconeDeglycosidationReduced cytotoxicity1-2%
DoxorubicinoloneReduced aglyconeReduction + deglycosidationMinimal activity<1%
7-DeoxydoxorubicinoneDeoxygenated aglyconeAnaerobic deglycosidationInactiveTrace

Significance of Diastereomeric Complexity in Metabolite Functionality

The stereochemical architecture of doxorubicinolone features four chiral centers (C7, C9, C10, and the former glycosidic oxygen position), generating multiple diastereomeric configurations. This complexity arises from:

  • Epimerization susceptibility at C7 and C9 due to keto-enol tautomerism
  • Stereoselective reduction of the C13 carbonyl during doxorubicinol formation
  • Non-stereospecific deglycosidation yielding variable configurations at the cleavage site [1] [3]

Diastereomeric composition influences molecular interactions through three mechanisms:

  • DNA binding affinity: Planarity variations affect intercalation efficiency
  • Iron chelation capacity: Altered coordination geometry modifies redox-active complex formation
  • Protein recognition: Stereospecific binding to carbonyl reductases and transporters [4] [8]

Analytical separation of these diastereomers reveals distinct electrochemical behaviors and oxidation potentials. Research-grade materials typically contain both 7S,9S and 7R,9R configurations in variable ratios, complicating bioactivity assessments. This diastereomeric complexity represents a significant challenge in metabolite characterization studies, necessitating chiral chromatographic methods for precise resolution [3] [9] [10].

Table 3: Stereochemical Features Influencing Doxorubicinolone Functionality

StereocenterConfiguration VariabilityFunctional Consequence
C7EpimerizableAlters molecular planarity
C9EpimerizableAffects hydrogen bonding capacity
C10Fixed (S) in naturalDetermines ring conformation
Ex-glycosidic OVariableInfluences solubility and charge distribution

The redox cycling potential of doxorubicinolone diastereomers varies significantly due to differential semiquinone stability. Certain configurations facilitate more efficient electron transfer to molecular oxygen, enhancing ROS generation – a property potentially relevant to late-stage cardiotoxicity mechanisms despite the metabolite's overall classification as inactive [4] [5]. This phenomenon illustrates how diastereomeric subtleties can modulate biochemical activities even within structurally similar molecules.

Properties

CAS Number

210837-88-0

Product Name

Doxorubicinolone (Mixture of Diastereomers)

IUPAC Name

(7S,9S)-9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12?,21-/m0/s1

InChI Key

CGVVIRBOJFDFBH-PTIJRGHASA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(CO)O)O)C(=C3C2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.